molecular formula C16H9ClO B8247760 10-Chloronaphtho[1,2-b]benzofuran

10-Chloronaphtho[1,2-b]benzofuran

Cat. No.: B8247760
M. Wt: 252.69 g/mol
InChI Key: HVVCLHJYDCMSEB-UHFFFAOYSA-N
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Description

Overview of Benzofuran (B130515) and Naphthofuran Derivatives in Chemical Research

Benzofurans are a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a furan (B31954) ring. nih.govontosight.ai First synthesized in 1870, these scaffolds are fundamental units in a multitude of natural products and synthetic molecules. nih.gov Their derivatives are the subject of extensive research due to their wide array of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. researchgate.netrsc.orgnih.govscienceopen.comnih.govnih.gov The versatility of the benzofuran nucleus makes it a privileged structure in medicinal chemistry and a building block for pharmacological agents. nih.govnih.gov

Naphthofuran derivatives, which feature a naphthalene (B1677914) ring system fused with a furan ring, also represent an important area of study. researchgate.net These molecules are integral to various natural products and exhibit significant biological and pharmacological activities. researchgate.net The structural characteristics of naphthofurans make them valuable in the development of new bioactive compounds. researchgate.net For example, derivatives of benzo[b]naphtho[2,1-d]furan, also known as α-brasan, are studied as precursors for organic semiconductor materials. mdpi.com

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Heterocyclic Analogs

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.netnih.gov As molecular analogs of graphene, PAHs are of great interest for their potential in developing efficient optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). anr.fr The introduction of heteroatoms (such as oxygen, nitrogen, or sulfur) into the polyaromatic structure creates heterocyclic analogs, which can tune the electronic properties of the compounds for specific applications. anr.frresearchgate.net

Heterocyclic PAHs are widespread environmental contaminants, often formed during the incomplete combustion of organic materials such as coal, oil, and wood. who.int While parent PAHs are typically more abundant in the environment, their heterocyclic derivatives are also detected in various media, including soil and water. researchgate.net Due to their increased polarity compared to their homocyclic counterparts, heterocyclic PAHs can transfer more readily between environmental compartments. researchgate.net Some nitrogen-containing heterocyclic PAHs are listed in the Report on Carcinogens as reasonably anticipated to be human carcinogens. nih.gov

Contextualization of Halogenated Heterocycles in Organic Chemistry

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic core, are of fundamental importance in organic synthesis. jeyamscientific.insigmaaldrich.com Halogens are valued for their ability to act as leaving groups in reactions like substitutions and cross-couplings, and for their role in defining the properties of bioactive molecules and materials. rsc.org The high electrophilicity and leaving group characteristics of halogens are pivotal for the activation and structural modification of organic compounds. mdpi.com

The introduction of a halogen atom into a heterocyclic structure is a common and crucial step in the synthesis of pharmaceuticals, agrochemicals, and natural products. rsc.org Organochlorine compounds, in particular, are one of the most widely utilized groups for synthetic reactions. jeyamscientific.in Modern techniques, including visible light-promoted chemistry, offer mild and selective methods for the chlorination of heterocycles, avoiding the harsh conditions required by traditional methods. rsc.org Furthermore, the specific placement of a halogen can influence intermolecular interactions, such as halogen bonding, which is of growing interest in medicinal chemistry and material science. acs.org

Introduction to 10-Chloronaphtho[1,2-b]benzofuran as a Specific Research Target

This compound is a specific, halogenated polycyclic fused heterocycle. It belongs to the naphtho[1,2-b]benzofuran family, which are derivatives of benzo[b]naphtho[2,1-d]furan. mdpi.comchemicalbook.com The core structure consists of a naphthalene system and a benzene ring fused via a furan bridge. The "10-chloro" designation indicates the attachment of a chlorine atom at the 10th position of this fused ring system.

This particular compound serves as a valuable intermediate in organic synthesis. For instance, this compound is used as a reactant in the synthesis of Benzo[b]naphtho[2,1-d]furan, 10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- through a reaction with Bis(pinacolato)diboron (B136004). chemicalbook.com The presence of the chlorine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The study of such specific chlorinated naphthobenzofurans is relevant to the development of novel functional materials, where the precise substitution pattern on the aromatic framework is key to tuning their electronic and optical properties. arborpharmchem.com

Compound Data

Below are tables detailing the properties of the primary compound discussed and related structures mentioned in this article.

Table 1: Properties of this compound

Property Value
Chemical Name This compound
Synonyms 10-chloro-Benzo[b]naphtho[2,1-d]furan; Benzo[b]naphtho[2,1-d]furan, 10-chloro-
CAS Number 2103931-83-3
Molecular Formula C₁₆H₉ClO
Formula Weight 252.7 g/mol
Predicted Boiling Point 424.4 ± 18.0 °C

| Predicted Density | 1.354 ± 0.06 g/cm³ |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-chloronaphtho[1,2-b][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVCLHJYDCMSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Naphthobenzofuran Scaffolds and Chlorinated Analogs

General Strategies for the Construction of the Naphtho[1,2-b]benzofuran Core

The construction of the fundamental naphtho[1,2-b]benzofuran framework is a critical first step. Several strategies have been developed for the synthesis of this and related fused benzofuran (B130515) systems. These methods often involve the formation of a crucial carbon-oxygen bond to complete the furan (B31954) ring, or the construction of one of the benzene (B151609) rings onto a pre-existing benzofuran core.

One common approach involves the reaction of a naphthol with a suitable reagent to form the furan ring. For instance, the reaction of 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene in the presence of a strong base like potassium tert-butoxide can yield a substituted naphtho[1,2-b]benzofuran. mdpi.com In this case, the reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization where the nitro group acts as a leaving group. mdpi.com

Another versatile method is the photochemical 6π-electrocyclization of benzofuranyl-containing cinnamonitriles. This reaction proceeds through a series of pericyclic reactions, including an initial 6π-electrocyclization, a mdpi.comchemicalbook.com-H sigmatropic shift, and a final oxidative aromatization to form the naphtho[1,2-b]benzofuran system. researchgate.net

Palladium-catalyzed C-H annulation of α-naphthoic acids with diaryliodonium salts also provides a pathway to related benzanthrone (B145504) derivatives, which highlights the power of modern cross-coupling methods in constructing complex polycyclic aromatic systems. researchgate.net

Specific Synthetic Pathways for Chlorinated Naphthobenzofurans

While a direct, documented synthesis for 10-Chloronaphtho[1,2-b]benzofuran is not prominent in the reviewed literature, its formation can be envisioned through several plausible routes based on the synthesis of other halogenated benzofurans. These pathways can be broadly categorized into direct chlorination of the pre-formed naphthobenzofuran (B12659138) scaffold or the use of chlorinated precursors in the cyclization step.

Direct Chlorination Techniques (e.g., utilizing N-chlorosuccinimide)

Direct chlorination of an existing naphtho[1,2-b]benzofuran core is a conceptually straightforward approach. N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of aromatic and heterocyclic compounds. nih.gov The regioselectivity of such a reaction on the naphtho[1,2-b]benzofuran system would be dictated by the electronic properties of the fused ring system. The electron-rich nature of the furan ring and the specific positions on the naphthalene (B1677914) and benzene rings would influence the site of chlorination. While specific studies on the chlorination of naphtho[1,2-b]benzofuran are not available, the chlorination of vanillin (B372448) using NCS to produce 5-chlorovanillin demonstrates the utility of this reagent for halogenating complex aromatic aldehydes. nih.gov

The reaction mechanism for chlorination with NCS can proceed through different pathways, including electrophilic aromatic substitution, which may be catalyzed by an acid.

Intramolecular Cyclization Reactions in Fused Benzofuran Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of fused benzofuran systems. These reactions often involve the formation of the furan ring as the final step. For the synthesis of a chlorinated analog like this compound, a chlorinated precursor would be required.

One can envision a scenario where a chlorinated naphthol derivative undergoes cyclization. For example, a Sonogashira coupling reaction between a halogenated phenol (B47542) and a terminal alkyne, followed by an intramolecular cyclization, is a common route to substituted benzofurans. nih.gov This strategy could be adapted to a chlorinated naphthol to construct the target molecule.

Another powerful method is the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which has been successfully used to prepare a variety of fused furan ring systems and benzofurans. researchgate.net This method could potentially be applied to a chlorinated substrate to yield the desired product.

Precursor-Based Synthesis of Chlorinated Naphthobenzofuran Derivatives

The synthesis of this compound could be achieved by employing a chlorinated starting material in the construction of the heterocyclic core. For example, a chlorinated naphthol could be reacted with a suitable partner to form the benzofuran ring system.

A highly selective synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been achieved by reacting 1-naphthol with 1-bromo-4-methoxy-2-nitrobenzene. mdpi.com By analogy, one could propose a synthesis starting from a chlorinated 1-naphthol derivative to introduce the chlorine atom at the desired position. Similarly, palladium-catalyzed reactions of iodophenols with chloroquinones have been shown to produce naphtho[2,3-b]benzofuran-6,11-diones, indicating that halogenated precursors can be effectively used in the synthesis of such fused systems. nih.gov

Role of Transition-Metal Catalysis in Naphthobenzofuran Synthesis

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of benzofurans and their fused analogs. nih.gov These catalysts are instrumental in forming key carbon-carbon and carbon-oxygen bonds.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions to construct the precursors for cyclization. For instance, the Sonogashira coupling of a halo-phenol with a terminal alkyne is a common first step in many benzofuran syntheses. nih.gov Furthermore, palladium-catalyzed intramolecular C-H functionalization reactions can be used to effect the final ring closure. nih.gov A palladium-catalyzed synthesis of naphtho[2,3-b]furan-4,9-diones has been reported, demonstrating the utility of this metal in constructing the naphthobenzofuran skeleton. rsc.org

Copper Catalysis: Copper catalysts are also crucial in the synthesis of benzofurans. They can be used as co-catalysts in Sonogashira reactions or as the primary catalyst in other cyclization reactions. nih.govijpcbs.com For example, a copper-catalyzed Ullmann-type C(aryl)-S bond formation followed by an α-addition of an alkyne bond has been used to synthesize thiophene-fused π-systems, a strategy that could be conceptually extended to oxygen-containing heterocycles. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to polysubstituted benzofurans.

Investigative Studies on Reaction Mechanisms and Yield Optimization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. For the synthesis of naphthobenzofurans, mechanistic studies often focus on the key bond-forming steps.

In the base-mediated synthesis of 9-methoxynaphtho[1,2-b]benzofuran, the proposed mechanism involves the initial formation of a naphthalen-1-olate, which acts as a nucleophile. The presence of an electron-withdrawing nitro group in the ortho position of the other reactant facilitates the nucleophilic aromatic substitution. A second equivalent of base then promotes the furan ring closure by eliminating the nitro group. mdpi.com

For photochemical syntheses, the mechanism involves a cascade of pericyclic reactions, which are governed by orbital symmetry rules. researchgate.net In transition-metal-catalyzed reactions, the mechanism typically involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. The choice of ligands, base, and solvent can significantly impact the efficiency of these catalytic cycles and, consequently, the reaction yield.

Optimization studies often involve screening different catalysts, ligands, solvents, bases, and reaction temperatures to maximize the yield of the desired product and minimize the formation of byproducts.

Chemical Reactivity and Derivatization Strategies for 10 Chloronaphtho 1,2 B Benzofuran Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Naphthobenzofuran (B12659138) System

The reactivity of the naphthobenzofuran core towards substitution reactions is complex, with different positions on the ring system exhibiting varied susceptibility to either electrophilic or nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic attack unless they are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In 10-Chloronaphtho[1,2-b]benzofuran, the chlorine atom acts as an electron-withdrawing group and a potential leaving group. Nucleophilic aromatic substitution (SNAr) is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comlibretexts.org Therefore, the chlorine at the C-10 position activates the ring for potential nucleophilic attack, although the reaction may require forcing conditions or the presence of additional activating groups.

Table 1. Predicted Reactivity of the Naphtho[1,2-b]benzofuran System.
Reaction TypePredicted Reactive SitesRationale
Electrophilic Aromatic SubstitutionPositions on the furan (B31954) ring (e.g., C11) and activated positions on the naphthyl rings.The furan moiety is electron-rich and generally directs electrophiles to its α-position. The overall regioselectivity is influenced by the stability of the resulting carbocation intermediate across the entire π-system. stackexchange.compearson.com
Nucleophilic Aromatic SubstitutionC-10 (ipso-substitution) and other positions activated by electron-withdrawing groups.The chlorine at C-10 is a leaving group. The reaction proceeds via a stabilized Meisenheimer complex, favored by the electron-withdrawing nature of the halogen and the extended aromatic system. wikipedia.orglibretexts.org

Transformations Involving the Chlorine Substituent

The chlorine atom at the C-10 position is not merely a passive substituent; it is a key functional handle for both non-covalent interactions and covalent bond-forming reactions.

A halogen bond is a non-covalent, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site on another molecule. wikipedia.orgnih.gov The strength of this interaction generally follows the trend I > Br > Cl > F. wikipedia.orgnih.gov In this compound, the chlorine atom, being covalently bonded to an sp²-hybridized carbon of the aromatic system, possesses a positive σ-hole on the axis of the C-Cl bond. This allows it to act as a halogen bond donor.

These directional interactions can be exploited in:

Crystal Engineering: To control the self-assembly of molecules in the solid state, leading to the formation of specific supramolecular architectures. wikipedia.org

Supramolecular Chemistry: To build complex, ordered structures in solution. The directionality and tunable strength of halogen bonds make them valuable tools in molecular recognition and assembly. nih.govnih.gov

The interaction involves the electrophilic cap of the chlorine atom engaging with electron-donating entities such as lone pairs on heteroatoms (O, N, S) or π-electron systems in other molecules. mst.edu

The carbon-chlorine bond at the C-10 position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly versatile example.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the naphthobenzofuran, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, an organoboron compound (like a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

This compound can serve as the electrophilic partner in these reactions. For instance, it can be reacted with bis(pinacolato)diboron (B136004) to form the corresponding boronic ester, which can then be used in subsequent Suzuki couplings. chemicalbook.com More directly, it can be coupled with a variety of organoboron reagents to introduce new substituents at the C-10 position. mdpi.com

Table 2. Representative Suzuki-Miyaura Cross-Coupling Reactions at the C-10 Position.
Organoboron ReagentResulting C-10 SubstituentTypical Catalyst System
Arylboronic acid (Ar-B(OH)₂)Aryl group (e.g., phenyl, tolyl)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.com
Alkenylboronic acidAlkenyl group (e.g., vinyl)Palladium catalyst and a base. nih.gov
Alkylborane (e.g., 9-BBN derivative)Alkyl groupSpecialized palladium catalysts and strong bases are often required for coupling with sp³-hybridized centers. princeton.edu
Heteroarylboronic acidHeteroaryl group (e.g., pyridyl, thienyl)Palladium catalyst, phosphine ligand, and base. nih.gov

Computational and Theoretical Investigations of 10 Chloronaphtho 1,2 B Benzofuran and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties like electronic energies, charge distributions, and orbital geometries. For 10-Chloronaphtho[1,2-b]benzofuran, DFT calculations can offer deep insights into its fundamental chemical nature.

Electronic Structure: The electronic properties of aromatic systems are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the extensive π-conjugated system is expected to result in a relatively small HOMO-LUMO gap compared to simpler, non-fused aromatics. The presence of the electronegative chlorine atom and the oxygen heteroatom would further modulate the electron density distribution across the molecule.

Stability and Reactivity: DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In a study on 3-chloro-1,2-benzisothiazole, DFT was used to calculate thermodynamic properties, Mulliken population analysis (charge distribution), and HOMO-LUMO energies to understand intramolecular charge transfer and stability. researchgate.net Similar calculations on this compound would likely show significant polarization due to the chlorine atom, influencing its reactivity in chemical transformations. DFT studies on the adsorption of chlorine on metal surfaces have also shown how chlorine's presence significantly alters electronic properties and stability. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties of Analogous Compounds This table presents typical electronic property values for related molecular scaffolds, calculated using DFT methods, to provide context for the expected properties of this compound.

Compound/ScaffoldHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Benzofuran (B130515)-6.21-0.655.56 researchgate.net
Halogenated AromaticsVaries with halogenVaries with halogenTypically 3-5 oup.com
Polycyclic AromaticsVaries with sizeVaries with sizeDecreases with size chemrxiv.org

Note: The values are illustrative and depend on the specific computational method and basis set used.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

While DFT focuses on electronic properties, molecular modeling, often using molecular mechanics (MM) force fields, is employed to study the three-dimensional arrangement of atoms (conformation) and how molecules interact with each other.

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The core naphtho[1,2-b]benzofuran scaffold is a rigid, planar polycyclic aromatic system due to its extensive network of sp²-hybridized carbon atoms. libretexts.org Therefore, significant conformational flexibility is not expected for the fused ring system itself. The primary focus of conformational analysis for this molecule would be to confirm the planarity of the system and examine the orientation of any potential substituents if analogs were to be designed. Studies on other benzofuran derivatives have used MM methods to determine the global minimum conformation as a precursor to understanding their biological interactions. nih.govnih.gov

Intermolecular Interactions: The way molecules interact with each other governs their physical properties (e.g., melting point, solubility) and their ability to bind to biological targets. For this compound, several key noncovalent interactions would be investigated:

π-π Stacking: As a large, flat aromatic molecule, it can stack face-to-face or face-to-edge with other aromatic systems. These interactions are crucial in the formation of molecular aggregates and in binding to aromatic residues in proteins or DNA.

Halogen Bonding: The chlorine atom can act as a Lewis acid, forming a directional, noncovalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom). This type of interaction is increasingly recognized as important in drug design and materials science.

Table 2: Key Intermolecular Interactions Relevant to this compound

Interaction TypeDescriptionSignificance
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.Governs crystal packing, self-assembly, and binding to biological macromolecules.
Halogen Bonding A directional interaction between the electrophilic region of a halogen atom and a nucleophile.Provides specificity in molecular recognition and can be stronger than hydrogen bonds.
CH-π Interactions Interaction between a C-H bond and the face of a π-system.Contributes to the stability of protein-ligand complexes and crystal structures.
Van der Waals Forces General non-specific interactions due to temporary fluctuations in electron density.Affects physical properties like boiling point and solubility.

In Silico Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods can predict various spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of newly synthesized compounds. They are also instrumental in mapping out the pathways of chemical reactions.

Prediction of Spectroscopic Properties: DFT and other quantum chemical methods can calculate properties that are directly related to experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the optimized molecular geometry. These predicted shifts, when compared to experimental data, can be a powerful tool for structure verification. For example, in a series of novel benzofuran derivatives, ¹H NMR signals were observed and assigned, which could be corroborated by in silico predictions. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. This helps in identifying the presence of specific functional groups.

Prediction of Reaction Mechanisms: Theoretical chemistry allows for the exploration of potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. rsc.org For a molecule like this compound, DFT could be used to investigate its synthesis, such as the mechanism of a palladium-catalyzed cyclization or an acid-catalyzed annulation, similar to mechanisms proposed for other benzofuran syntheses. nih.gov Such studies provide insights into reaction barriers and the stability of intermediates, helping to optimize reaction conditions. pku.edu.cn

Table 3: Hypothetical In Silico vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Naphthobenzofuran (B12659138) Scaffold This table illustrates the typical correlation between computationally predicted and experimentally measured ¹³C NMR chemical shifts for a representative aromatic carbon in a related heterocyclic system.

Carbon PositionPredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
Aromatic C-H124.5123.4+1.1
Aromatic C-Cl131.0129.7+1.3
Aromatic C-O155.8154.9+0.9
Fused Ring Junction C135.2134.5+0.7

Note: Data is hypothetical, based on typical accuracies reported in literature for similar molecules. mdpi.com The accuracy allows for confident assignment of signals.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Naphthobenzofuran Scaffolds in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are a cornerstone of modern drug discovery and toxicology, allowing for the prediction of the activity of unsynthesized compounds. sciepub.com

The development of a QSAR model involves calculating a set of numerical parameters, or "descriptors," for each molecule in a training set. These descriptors quantify various aspects of the molecular structure. A statistical method, such as multiple linear regression (MLR), is then used to build an equation that relates these descriptors to the observed biological activity. researchgate.net

For scaffolds related to naphthobenzofuran, QSAR studies have been successfully applied. For instance, 2D- and 3D-QSAR models have been developed for benzofuran derivatives to predict activities ranging from vasodilation mdpi.comnih.gov to anticancer properties. eurjchem.com In these studies, descriptors are key:

Electronic Descriptors: Derived from quantum chemical calculations (like those in Sec. 5.1), these include HOMO/LUMO energies, dipole moment, and atomic charges. They describe a molecule's ability to engage in electronic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (logP), this describes the molecule's affinity for fatty versus aqueous environments.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

A QSAR study on a series of this compound analogs would involve synthesizing or modeling a library of related compounds, measuring their biological activity (e.g., enzyme inhibition), calculating a range of descriptors, and then building a predictive model. Such a model could guide the synthesis of new, more potent compounds by identifying the key structural features required for activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Halogenated Aromatic Compounds

Descriptor ClassExample DescriptorInformation EncodedRelevance
Electronic LUMO Energy (ELUMO)Electron affinity; susceptibility to nucleophilic attackImportant for predicting reactivity and interaction with biological targets. oup.com
Electronic Dipole MomentPolarity and charge distribution of the moleculeInfluences solubility and ability to form electrostatic interactions.
Hydrophobic LogPPartitioning between hydrophobic and hydrophilic phasesCrucial for membrane permeability and reaching biological targets. researchgate.net
Steric/Topological Molecular WeightSize of the moleculeAffects diffusion and fit within a binding pocket.
Topological Wiener IndexMolecular branching and compactnessRelates to molecular shape and accessibility.

Advanced Research Applications and Materials Science Potential of 10 Chloronaphtho 1,2 B Benzofuran and Derivatives

Applications in Optoelectronic Materials and Devices

Fused heteroaromatic molecules are a subject of intense research for developing electronic devices based on organic semiconductor materials. mdpi.com Derivatives of the parent benzo[b]naphthofuran structure are investigated as precursors for creating dimers that extend π-conjugation, a key factor for increasing intermolecular π-electron overlap in the solid state to achieve higher electron mobility. mdpi.com Benzofuran (B130515) derivatives featuring electron donor-acceptor groups connected by a π-conjugation bridge can facilitate the redistribution of electron density, a crucial characteristic for nonlinear optical (NLO) materials.

While specific research on 10-chloronaphtho[1,2-b]benzofuran in OLEDs is not widely published, its structural isomer, 10-chloronaphtho[2,1-b]benzofuran (B11757025), is utilized as an intermediate in the production of optoelectronic materials. chemicalbook.com This suggests a strong potential for the [1,2-b] isomer in similar roles. These compounds serve as foundational structures for building more complex molecules used in OLED devices. A related, more complex derivative, 10-Chlorobenzo[1,2-b:3,4-b']bisbenzofuran, has also been identified as an OLED intermediate, reinforcing the utility of the chlorinated naphthobenzofuran (B12659138) core in this technology. hqmat.com The function of these molecules as intermediates lies in their ability to be chemically modified to tune the final properties of the OLED material, such as emission color, efficiency, and operational lifetime.

The application of furan (B31954) derivatives like 10-chloronaphtho[2,1-b]benzofuran extends to the fabrication of advanced organic semiconductor light sources. chemicalbook.com These materials are critical for developing next-generation lighting and display technologies. The goal is to create light sources that can closely simulate sunlight by providing a luminous band that covers the spectrum from ultraviolet to far-infrared. chemicalbook.com This includes the development of red, green, and blue (RGB) visible light OLEDs for displays, as well as specialized ultraviolet and infrared OLEDs and semiconductor lasers. chemicalbook.com The rigid and planar structure of the naphthobenzofuran core contributes to the high thermal and morphological stability required in semiconductor devices.

The photophysical and charge transport properties of naphthobenzofuran derivatives are central to their function in optoelectronic devices. The extended π-conjugated system across the fused rings allows for efficient absorption and emission of light, a fundamental requirement for light-emitting materials. Furthermore, this conjugation provides a pathway for charge carriers (electrons and holes) to move through the material, which is essential for the operation of organic semiconductors. mdpi.com

Computational studies using Density Functional Theory (DFT) on related benzofuran structures have been employed to predict and understand their physicochemical properties. Such studies reveal that the geometry, including the dihedral angle between fused ring systems, is nearly planar, which facilitates effective π-π stacking and, consequently, better charge transport. The introduction of a halogen atom like chlorine is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap and the light-emission characteristics of the material.

Role as Building Blocks in Supramolecular Chemistry and Nanomaterial Assembly

Supramolecular chemistry is the study of chemical systems involving organized arrangements of molecules held together by non-covalent intermolecular forces. anu.edu.aunih.gov These interactions, which include hydrogen bonding, π-π interactions, and electrostatic forces, allow for the self-assembly of molecules into larger, well-defined structures. anu.edu.auresearchgate.net The field has significant applications in materials science, nanotechnology, and biology. anu.edu.auresearchgate.net

This compound is a prime candidate for use as a building block, or "tecton," in supramolecular assembly. Its large, flat aromatic surface is highly conducive to forming strong π-π stacking interactions, which are a major driving force for the self-assembly of planar aromatic molecules. Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding—a specific type of non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. This provides an additional, directional tool for guiding the assembly of molecules into specific architectures.

By controlling the intermolecular interactions through careful molecular design, it is possible to construct complex nanostructures. Advanced nanofabrication techniques could potentially be used to precisely position individual molecules like this compound on a surface, engineering their separation and local environment to control subsequent intermolecular interactions and guide the self-assembly process. nih.gov This approach offers a strategy for building two- and three-dimensional supramolecular structures for applications in nanoelectronics and sensor technology. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Benzofuran and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect, guiding the design of new therapeutic agents with enhanced potency and selectivity. nih.gov

The introduction of halogen atoms is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its binding affinity to biological targets. nih.govacs.org The effect of halogenation can be highly dependent on the position and nature of the halogen. nih.govacs.org

A detailed SAR study on a series of tricyclic antagonists for the A₂B adenosine (B11128) receptor (A₂BAR), which share structural similarities with the naphthobenzofuran core, provides significant insight into the role of halogenation. nih.govacs.org In this research, fluorine, chlorine, and bromine atoms were systematically introduced at different positions of the tricyclic system to understand their impact on binding affinity and receptor selectivity. nih.govacs.org

Key findings from these studies demonstrated that:

Position is Critical : Halogenation at position 8 of the tricyclic core was generally well-tolerated or beneficial for A₂BAR affinity. nih.gov

Halogen Size Matters : For dihalogenated compounds (positions 7 and 8), a decrease in affinity was observed that was proportional to the atomic radius of the halogen, with smaller halogens like fluorine being better tolerated than larger ones. acs.org

Selectivity Modulation : The type of halogen could influence selectivity between different receptor subtypes. For example, a comparison between an 8-chloro and an 8-bromo derivative showed they were equipotent at the A₂BAR, but the chlorine atom was better tolerated for binding at the related A₂AAR, highlighting how subtle changes can fine-tune a drug's selectivity profile. acs.org

These studies underscore how halogenation, including the use of a chloro-substituent as in this compound, can be a powerful tool. It allows for a deep exploration of the interactions within the binding pocket of a biological target and can be used to optimize both the pharmacodynamic (potency, selectivity) and pharmacokinetic (metabolic stability, solubility) profiles of a lead compound. nih.govacs.org

Interactive Table: Effect of Halogenation on A₂B Receptor Binding Affinity The following table is a representative summary based on SAR study findings on related tricyclic systems, illustrating the principles of how halogen substitution can impact biological activity. Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

Compound SeriesSubstitution PatternHalogenRepresentative Binding Affinity (Ki, nM)Observation
Parent (Unhalogenated)NoneN/A~10-20Baseline affinity for the scaffold.
Series I7,8-dihaloF~50-100Simultaneous introduction of halogens at both positions has a deleterious impact. acs.org
Series I7,8-dihaloCl~100-500Affinity decay is proportional to the atomic radius of the halogen. acs.org
Series II8-haloF< 10Halogenation at position 8 is generally favorable. nih.gov
Series II8-haloCl< 10Chlorine at position 8 leads to high affinity. nih.govacs.org
Series III7-haloF~20-50Halogenation at position 7 leads to a decay in affinity. nih.gov
Series III7-haloCl~50-150The decay in affinity is dependent on the size of the halogen. nih.gov

Modulation of Molecular Interactions for the Development of Research Probes

The development of fluorescent probes is a cornerstone of modern biological and materials science research, enabling the visualization and tracking of specific molecules and processes. The naphtho[1,2-b]benzofuran core, with its extended π-conjugated system, possesses inherent fluorescence properties. The introduction of a chlorine atom at the 10-position can significantly modulate these properties, making this compound a promising candidate for the development of specialized research probes.

The "heavy-atom effect" is a well-documented phenomenon where the presence of a halogen, such as chlorine, can influence the photophysical properties of a molecule. Specifically, it can alter the rates of intersystem crossing, the process where a molecule transitions between electronic states of different spin multiplicity. In the context of fluorescent probes, this can lead to a decrease in fluorescence quantum yield and an increase in the generation of reactive oxygen species, such as singlet oxygen. nih.gov This characteristic is particularly sought after in the design of photosensitizers for photodynamic therapy, a medical treatment that uses light and a photosensitizing chemical substance to kill microbial cells or other diseased cells.

Furthermore, the chlorine substituent can influence the intermolecular interactions of the naphtho[1,2-b]benzofuran scaffold. The electronegativity and size of the chlorine atom can alter the molecule's polarity and its ability to participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions are crucial for the specific binding of a probe to its target. By modifying the substitution pattern on the naphtho[1,2-b]benzofuran ring system, researchers can fine-tune the binding affinity and selectivity of the resulting probe for its intended biological or material target. For instance, chloro-substituted benzofuran derivatives have been investigated for their potent and selective inhibitory activity against various enzymes, where the chloro-group plays a crucial role in the binding interaction. nih.gov

The following table summarizes the potential effects of chloro-substitution on the properties of naphtho[1,2-b]benzofuran for research probe development:

PropertyEffect of 10-Chloro SubstitutionPotential Application
Fluorescence Quenching of fluorescence due to the heavy-atom effect.Development of "turn-on" probes where fluorescence is restored upon interaction with the target.
Singlet Oxygen Generation Increased singlet oxygen quantum yield.Photosensitizers for photodynamic therapy and photochemistry.
Intermolecular Interactions Altered polarity and potential for halogen bonding.Enhanced binding affinity and selectivity for specific biological or material targets.
Photostability The substitution of chlorine can affect the photostability of the parent compound. researchgate.netDesign of probes with tailored stability for long-term imaging experiments.

Exploration as Catalysts or Reagents in Organic Synthesis

In the realm of organic synthesis, halogenated aromatic compounds are invaluable precursors for the construction of more complex molecules through various cross-coupling reactions. This compound, by virtue of its chloro-substituent, is a prime candidate for use as a reagent in such transformations.

A key application lies in its use as a substrate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 10-position can serve as a reactive handle, allowing for the introduction of a wide array of functional groups.

For instance, this compound can be reacted with a boronic acid or boronate ester in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. This approach is highly versatile for the synthesis of functionalized naphtho[1,2-b]benzofuran derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry. While studies on 2-fluorobenzofurans have demonstrated efficient nickel-catalyzed coupling with arylboronic acids, beilstein-journals.orgbeilstein-journals.orgnih.gov similar reactivity can be anticipated for chloro-substituted analogs.

A notable synthetic utility of this compound is its role as a precursor for the synthesis of other valuable reagents. For example, it can be converted into its corresponding boronate ester, 10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-b]benzofuran, through a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B136004). This boronate ester is a stable and versatile intermediate that can subsequently be used in a wide range of Suzuki-Miyaura cross-coupling reactions to introduce the naphtho[1,2-b]benzofuran motif into various molecular architectures.

The table below outlines the potential of this compound as a reagent in organic synthesis:

Reaction TypeReagentsProduct TypeSignificance
Suzuki-Miyaura Coupling Arylboronic acid, Pd or Ni catalyst, base10-Aryl-naphtho[1,2-b]benzofuransSynthesis of functionalized derivatives for materials and medicinal applications.
Stille Coupling Organostannane, Pd catalyst10-Substituted-naphtho[1,2-b]benzofuransFormation of C-C bonds with various organic groups.
Buchwald-Hartwig Amination Amine, Pd catalyst, base10-Amino-naphtho[1,2-b]benzofuransIntroduction of nitrogen-containing functional groups.
Borylation Bis(pinacolato)diboron, Pd catalyst10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-b]benzofuranCreation of a versatile boronate ester intermediate for further synthetic transformations.

While direct studies on the catalytic activity of this compound itself are not prevalent, its derivatives, particularly those incorporating phosphine (B1218219) or other ligating groups, could be explored as ligands for transition metal catalysts. The rigid and extended aromatic structure of the naphtho[1,2-b]benzofuran scaffold could impart unique steric and electronic properties to a catalyst, potentially influencing its activity and selectivity in various organic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-chloronaphtho[1,2-b]benzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cascades (e.g., auto-tandem cyclization of functionalized precursors) or halogenation of naphtho[1,2-b]benzofuran derivatives. For example, chloro-substituted analogs are often prepared by electrophilic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) or via Suzuki-Miyaura coupling with chlorinated aryl halides. Reaction optimization, such as solvent choice (e.g., DMF or THF) and temperature (80–120°C), significantly impacts yields .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can distinguish aromatic protons near the chlorine substituent (downfield shifts due to electron-withdrawing effects). X-ray crystallography is recommended for unambiguous confirmation of regiochemistry, as seen in related indeno[1,2-b]benzofuran derivatives .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The compound’s low solubility in polar solvents complicates recrystallization. Gradient column chromatography (silica gel, hexane/ethyl acetate) is effective. For industrial-scale purification, sublimation under reduced pressure (150–200°C, 0.1 mmHg) is reported for structurally similar fused heterocycles .

Advanced Research Questions

Q. How do Pd-catalyzed cascades compare to TPAB-mediated synthesis in terms of efficiency for chloro-functionalized benzofurans?

  • Methodological Answer : Pd catalysis (e.g., Pd(OAc)₂ with ligands like XPhos) enables precise C–Cl bond formation but requires inert conditions and costly catalysts. In contrast, TPAB (tetrapropylammonium bromide) offers recyclability and shorter reaction times (20–30 min) for fused benzofurans, though chlorination may require post-synthetic steps. Comparative studies show Pd systems achieve higher regioselectivity (≥90%) but lower atom economy .

Q. What strategies mitigate conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in melting points or NMR shifts (e.g., 152–154°C vs. 174°C in similar compounds) often arise from polymorphic forms or solvent residues. Standardize characterization protocols: (1) use deuterated solvents free of water, (2) report DSC data for melting ranges, and (3) cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Q. Can computational modeling predict the electronic effects of chlorine substitution on the compound’s photophysical properties?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably model HOMO-LUMO gaps and absorption spectra. For this compound, chlorine’s electron-withdrawing nature reduces the HOMO energy by ~0.3 eV compared to non-chlorinated analogs, aligning with experimental UV-Vis redshifts observed in benzofuran-based solar cells .

Q. What are the limitations of current C–F/C–Cl functionalization strategies for synthesizing halogenated benzofurans?

  • Methodological Answer : Selective multi-halogenation remains challenging due to similar bond dissociation energies (C–F: ~485 kJ/mol; C–Cl: ~339 kJ/mol). Recent advances in radical-mediated pathways (e.g., TBADT photocatalysis) enable site-specific chlorination but struggle with over-functionalization. For C–F activation, transition-metal systems (Rh, Ir) show promise but require high temperatures (>150°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.